molecular formula C21H23NO4S B1677214 Mixanpril CAS No. 156039-69-9

Mixanpril

Cat. No. B1677214
CAS RN: 156039-69-9
M. Wt: 385.5 g/mol
InChI Key: GKYIONYOYVKKQI-MPGHIAIKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mixanpril involves the diastereoselective reaction of N-[(2S,3R)-2-benzoylthiomethyl-3-phenylbutanoyl]-L-alanine . The reaction conditions typically include the use of organic solvents and specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Mixanpril undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Mixanpril has a wide range of scientific research applications:

Mechanism of Action

Mixanpril exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in blood pressure and an improvement in insulin sensitivity. The molecular targets include angiotensin II and various vasoactive peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mixanpril’s uniqueness lies in its dual inhibition mechanism, which provides a synergistic effect in lowering blood pressure and improving insulin sensitivity. This makes it a promising candidate for treating complex conditions like hypertension and diabetes .

properties

CAS RN

156039-69-9

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-(benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C21H23NO4S/c1-14(16-9-5-3-6-10-16)18(19(23)22-15(2)20(24)25)13-27-21(26)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,22,23)(H,24,25)/t14-,15-,18-/m0/s1

InChI Key

GKYIONYOYVKKQI-MPGHIAIKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@H](CSC(=O)C2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)O

SMILES

CC(C1=CC=CC=C1)C(CSC(=O)C2=CC=CC=C2)C(=O)NC(C)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C(CSC(=O)C2=CC=CC=C2)C(=O)NC(C)C(=O)O

Appearance

Solid powder

Other CAS RN

156039-69-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Mixanpril; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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